molecular formula C19H16N2O B12437814 2-Benzyl-6-(2-phenylethenyl)pyridazin-3-one

2-Benzyl-6-(2-phenylethenyl)pyridazin-3-one

Cat. No.: B12437814
M. Wt: 288.3 g/mol
InChI Key: YRMGPJLSFACRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-6-(2-phenylethenyl)pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications. This compound features a pyridazinone core with benzyl and phenylethenyl substituents, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-(2-phenylethenyl)pyridazin-3-one typically involves the reaction of appropriate benzyl and phenylethenyl precursors with a pyridazinone core. One common method is the condensation of benzyl hydrazine with a suitable diketone, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-(2-phenylethenyl)pyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions may vary depending on the desired transformation, with considerations for temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce reduced pyridazinone derivatives. Substitution reactions can lead to a wide range of new compounds with modified pharmacological properties .

Scientific Research Applications

    Chemistry: As a versatile building block for the synthesis of new heterocyclic compounds with potential biological activities.

    Biology: Investigated for its interactions with biological targets and potential as a lead compound for drug discovery.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 2-Benzyl-6-(2-phenylethenyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to understand its pharmacological effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzyl-6-(2-phenylethenyl)pyridazin-3-one include other pyridazinone derivatives with different substituents. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical properties. The presence of both benzyl and phenylethenyl groups can influence its pharmacokinetics, binding affinity to targets, and overall therapeutic potential .

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

2-benzyl-6-(2-phenylethenyl)pyridazin-3-one

InChI

InChI=1S/C19H16N2O/c22-19-14-13-18(12-11-16-7-3-1-4-8-16)20-21(19)15-17-9-5-2-6-10-17/h1-14H,15H2

InChI Key

YRMGPJLSFACRFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.